molecular formula C9H7BrN2 B1383060 4-Bromo-8-methyl-1,5-naphthyridine CAS No. 1432323-27-7

4-Bromo-8-methyl-1,5-naphthyridine

Cat. No. B1383060
CAS RN: 1432323-27-7
M. Wt: 223.07 g/mol
InChI Key: RCWVZPCMTYJNGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic strategies have been explored for the preparation of 1,5-naphthyridines. One major approach involves the replacement (SNAr) of the halogen atom at position 4 of the benzo[b][1,5]naphthyridine ring. For instance, coupling 4-bromo-1,5-naphthyridine with appropriate nucleophiles can yield 4-substituted derivatives .

3.

Molecular Structure Analysis

The molecular structure of 4-Bromo-8-methyl-1,5-naphthyridine consists of a bicyclic system with a pyridine ring fused to a naphthalene moiety. The bromine atom is positioned at the 4th carbon, and the methyl group is attached to the 8th carbon. The arrangement of nitrogen atoms in the fused ring system contributes to its unique properties .

4.

Chemical Reactions Analysis

4-Bromo-8-methyl-1,5-naphthyridine exhibits reactivity with electrophilic and nucleophilic reagents. It can participate in oxidations, reductions, cross-coupling reactions, and modification of side chains. Additionally, the formation of metal complexes is possible .

6.

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 4-Bromo-8-methyl-1,5-naphthyridine is approximately .

Scientific Research Applications

Synthesis of N-Alkylsubstituted Derivatives

4-Bromo-8-methyl-1,5-naphthyridine serves as a precursor for the synthesis of N-alkylsubstituted derivatives . These derivatives are formed through reactions with alkyl halides, which produce quaternary salts intermediates. Subsequent base-induced elimination of hydrogen halide leads to the formation of N-alkylsubstituted 1,5-naphthyridines . This process is significant in the development of compounds with potential pharmacological properties.

Metal Complex Formation

This compound exhibits the ability to form metal complexes due to its coordination properties. The presence of nitrogen atoms in the naphthyridine ring makes it an excellent ligand for metal ions, leading to complexes that can be explored for catalysis, material science, and medicinal chemistry .

Biological Activity

The 1,5-naphthyridine scaffold, including its bromo-methylated derivatives, is known for a wide range of biological activities . These activities include antiviral, antibacterial, and anticancer properties, making them valuable in medicinal chemistry for drug discovery and development .

Optical Applications

Derivatives of 1,5-naphthyridine, such as 4-Bromo-8-methyl-1,5-naphthyridine, have been studied for their optical properties . They can be utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices due to their ability to emit light when excited .

Reactivity in Organic Synthesis

The reactivity of 4-Bromo-8-methyl-1,5-naphthyridine with various electrophilic or nucleophilic reagents opens up a plethora of possibilities in organic synthesis . It can undergo oxidations, reductions, and cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Heterocycle Synthesis

As a heterocyclic compound, 4-Bromo-8-methyl-1,5-naphthyridine is crucial in the synthesis of other heterocycles . Its structure can be modified to create new rings, which are essential in the development of pharmaceuticals and agrochemicals .

properties

IUPAC Name

4-bromo-8-methyl-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c1-6-2-4-12-9-7(10)3-5-11-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWVZPCMTYJNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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